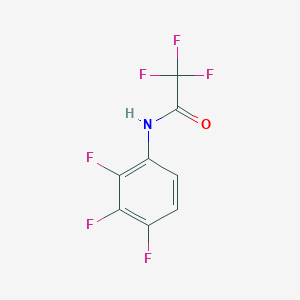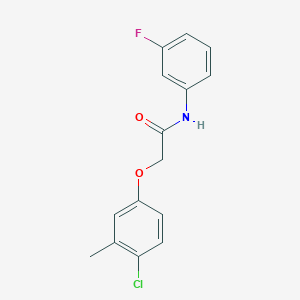
2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their diverse chemical and biological properties. The structural specificity of this molecule lies in the presence of chloro, methyl, and fluoro substituents, which may significantly influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting from primary compounds such as 3-fluoro-4-cyanophenol or other phenolic precursors. These substances are typically engaged in reactions leading to the formation of substituted phenyl acetamides, which are then further modified through various chemical processes to obtain the desired product (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds demonstrates non-planar discrete molecules with certain groups twisted out of the central acetamide plane. This non-planarity is crucial for the chemical reactivity and interaction of these molecules with other substances (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide typically involve acetylation, chlorination, and the formation of hydrogen bonds. These reactions underpin the synthesis process and define the compound's reactivity and interactions with various chemical agents (B. Gowda et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and hydrogen bonding capabilities, are critical for understanding their stability, solubility, and overall behavior in different environments. These properties are determined through X-ray crystallography and other analytical methods (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the presence of functional groups and their electronic configuration. Studies on related molecules provide insights into how these properties manifest in similar acetamide derivatives, affecting their chemical behavior and potential applications in various fields (V. Arjunan et al., 2009).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would largely depend on its properties and potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies might focus on optimizing its synthesis, understanding its mechanism of action, or improving its properties .
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWPSERNGXYYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(cyclopropylmethyl)thio]acetyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5612425.png)
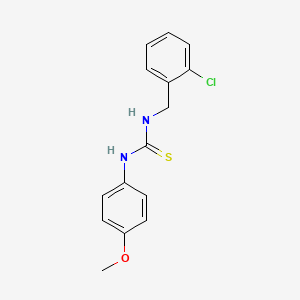
![(1S*,5R*)-3-(3-pyridinylmethyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612440.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5612442.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)
![1-(2-aminoethyl)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5612461.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
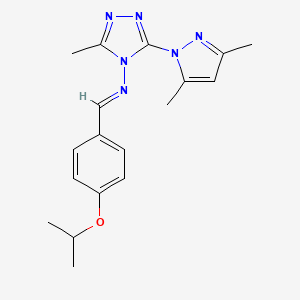
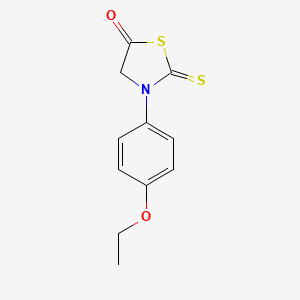
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)
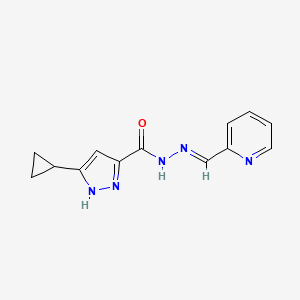
![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)
